molecular formula C18H17BrN6O B4894357 3-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine

3-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine

Cat. No. B4894357
M. Wt: 413.3 g/mol
InChI Key: AGYYVQQZFXKSFH-UHFFFAOYSA-N
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Description

The compound “3-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine” is a complex organic molecule that contains several functional groups, including a bromobenzoyl group, a piperazine ring, a pyrazole ring, and a pyridazine ring . These functional groups suggest that the compound could have interesting chemical and biological properties.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step procedures involving reactions such as nucleophilic substitution, condensation, and cyclization .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and two nitrogen-containing aromatic rings (pyrazole and pyridazine). The bromobenzoyl group would add significant molecular weight to the compound .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine atom in the bromobenzoyl group, which could undergo nucleophilic substitution reactions. The nitrogen atoms in the piperazine, pyrazole, and pyridazine rings could also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple nitrogen atoms could make the compound basic, and the bromobenzoyl group could make the compound relatively heavy and polar .

Mechanism of Action

3-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine exerts its inhibitory effects on MMPs by binding to the catalytic zinc ion in the active site of the enzyme. This binding prevents the enzyme from cleaving its substrate and thus inhibits its activity. This compound has been shown to have a broad spectrum of inhibitory activity against various MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, and MMP-13.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit tumor cell invasion, angiogenesis, and metastasis. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been investigated for its potential use in tissue remodeling, such as wound healing and tissue repair.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine in lab experiments is its potent inhibitory effects on MMPs. This makes it a valuable tool for investigating the role of these enzymes in various physiological and pathological processes. However, this compound also has some limitations. It is a synthetic compound that may have off-target effects and may not accurately reflect the natural regulation of MMP activity in vivo. In addition, this compound has poor solubility in aqueous solutions, which can limit its use in some experimental settings.

Future Directions

There are several future directions for research on 3-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine. One area of interest is the development of more selective MMP inhibitors that can target specific MMPs without affecting others. This could lead to the development of more effective therapies for diseases such as cancer and arthritis. Another area of interest is the investigation of the role of MMPs in aging and age-related diseases, such as Alzheimer's disease and osteoporosis. Finally, the development of novel methods for delivering MMP inhibitors, such as targeted nanoparticles, could improve their efficacy and reduce off-target effects.

Synthesis Methods

The synthesis of 3-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine involves several steps, starting with the reaction of 2-bromobenzoyl chloride with piperazine to form 4-(2-bromobenzoyl)-1-piperazine. This intermediate is then reacted with 6-amino-3-(1H-pyrazol-1-yl)pyridazine to form this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.

Scientific Research Applications

3-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine has been extensively studied for its potential applications in scientific research. Its potent inhibitory effects on MMPs make it a valuable tool for investigating the role of these enzymes in various physiological and pathological processes. MMPs are a family of zinc-dependent endopeptidases that play a crucial role in tissue remodeling, angiogenesis, and inflammation. Dysregulation of MMP activity has been implicated in various diseases, including cancer, arthritis, and cardiovascular diseases.

properties

IUPAC Name

(2-bromophenyl)-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN6O/c19-15-5-2-1-4-14(15)18(26)24-12-10-23(11-13-24)16-6-7-17(22-21-16)25-9-3-8-20-25/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYYVQQZFXKSFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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